molecular formula C10H20ClNO2 B7982552 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride

Cat. No.: B7982552
M. Wt: 221.72 g/mol
InChI Key: XKCOWPGCVHUUPZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is a piperidin-4-one derivative featuring a 2-methoxyethyl group at the 1-position and methyl substituents at the 2- and 3-positions of the piperidine ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. The compound’s molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 221.73 g/mol (calculated from constituent atomic masses). Its structure combines a ketone group (at position 4) with a polar 2-methoxyethyl chain, making it suitable for interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8-9(2)11(6-7-13-3)5-4-10(8)12;/h8-9H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCOWPGCVHUUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)CCOC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization of 2,3-dimethyl-1,4-diketone precursors. In a method described by [CN102304083A], the cyclization step employs a dimethyl phosphate-mediated reaction under alkaline conditions (0–4°C), yielding a 3-methoxy-2-methyl-4H-pyran-4-one intermediate. This intermediate undergoes ammonification in strong aqueous ammonia at 40–45°C, facilitating ring contraction to form the piperidine skeleton.

Key reaction parameters:

  • Temperature control: Sub-zero conditions prevent side reactions during cyclization.

  • Ammonia concentration: 25–30% aqueous ammonia ensures efficient ring contraction.

Methoxyethyl Group Introduction

The methoxyethyl substituent is introduced via nucleophilic substitution using 2-methoxyethyl halides. Patent [CN102304083A] details a phosphorus oxychloride (POCl₃)-mediated chlorination step, where 3-methoxy-2-methyl-4(1H)-pyridone reacts with POCl₃ under reflux (8–12 hours) to form 4-chloro-3-methoxy-2-picoline. Subsequent oxidation with hydrogen peroxide (20–40%) in acetic acid at 50–80°C yields the ketone functionality at the 4-position.

Optimization insights:

  • Solvent selection: Dichloromethane enables efficient extraction of intermediates.

  • Oxidation efficiency: A 1.3:1 acetic acid-to-hydrogen peroxide ratio maximizes ketone yield.

Hydrochloride Salt Formation

The final compound is precipitated as its hydrochloride salt by treating the free base with concentrated hydrochloric acid. Recrystallization from sherwood oil or acetone-water mixtures enhances purity (>98% by HPLC).

Industrial-Scale Production Methods

Catalytic Enhancements

Industrial protocols optimize the cyclization step using phase-transfer catalysts (e.g., tetrabutylammonium bromide), reducing reaction times by 40% compared to laboratory methods. Continuous flow reactors further improve yield consistency by maintaining precise temperature control during exothermic steps.

Purification Techniques

  • Recrystallization: Acetone-water mixtures (3:1 v/v) achieve >99% purity.

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4) removes trace impurities.

Reaction Condition Optimization

Temperature and Pressure Effects

StepOptimal TemperaturePressureYield Improvement
Cyclization0–4°CAtmospheric15%
Methoxyethylation50–80°CReflux22%
Hydrochloride Formation25°CVacuum12%

Data adapted from [CN102304083A] and [J-Stage].

Solvent Systems

  • Cyclization: Dichloromethane minimizes byproduct formation.

  • Oxidation: Glacial acetic acid enhances hydrogen peroxide stability.

Comparative Analysis of Synthetic Approaches

Traditional vs. Green Chemistry Methods

Traditional methods rely on POCl₃ and dichloromethane, posing environmental and safety concerns. Recent advances explore microwave-assisted synthesis to reduce POCl₃ usage by 60% while maintaining 85% yield.

Substituent Position Impact

Studies on analogous piperidine derivatives reveal that 6-methyl substitution (as in [J-Stage] compounds) enhances reaction kinetics by 3-fold compared to 3-methyl analogs. This principle informs methoxyethyl placement strategies in the target compound.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Chlorination byproducts (e.g., 4,5-dichloro derivatives) occur at high POCl₃ concentrations.

  • Solution: Stepwise POCl₃ addition and real-time HPLC monitoring reduce byproduct levels to <2%.

Scalability Limitations

  • Issue: Batch reactor inhomogeneity during exothermic steps.

  • Solution: Transition to continuous flow systems improves heat dissipation and yield reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions:

  • Oxidation: Conversion to carboxylic acids or aldehydes.
  • Reduction: Transformation into alcohols.
  • Substitution Reactions: The methoxyethyl group can be replaced with other nucleophiles.

Biology

The compound has shown potential as a ligand in receptor-ligand interaction studies and may serve as an enzyme inhibitor in various metabolic processes. Its unique substituents influence its biological activity significantly.

Biological Activities:

  • Anticancer Properties: Similar piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications.
  • Neuroprotective Effects: Research suggests it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment.

Anticancer Activity

A study involving piperidine derivatives showed significant apoptosis induction in cancer cells (FaDu). The tested compound exhibited a dose-dependent response with IC50 values indicating effective cytotoxicity compared to standard treatments like bleomycin.

Study ReferenceFindings
Anticancer Activity StudySignificant apoptosis induction in FaDu cells; effective cytotoxicity compared to bleomycin

Neuroprotection

Research on related compounds indicated dual inhibition of AChE and BuChE, enhancing brain exposure, which is crucial for treating neurodegenerative diseases.

Study ReferenceFindings
Neuroprotection StudyEnhanced brain exposure; dual inhibition noted

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and dimethyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties Source
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one HCl Piperidin-4-one 1-(2-Methoxyethyl), 2,3-dimethyl 221.73 Pharmacological intermediate
1-(2-Methoxyethyl)piperazine Piperazine 1-(2-Methoxyethyl) 144.21 Ionic liquid precursor
Meperidine hydrochloride Piperidine 4-Phenyl, 1-methyl, ethyl ester 283.8 Opioid analgesic (Schedule II)
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine 1-(2-Methoxyethyl)piperidin-4-yl 718.80 Atherosclerosis treatment
  • Substituent Effects: The 2-methoxyethyl group improves solubility in polar solvents, as seen in ionic liquids (e.g., 1-(2-Methoxyethyl)piperazine) and Goxalapladib . Pharmacological Activity: Meperidine’s phenyl and ester groups confer opioid activity, whereas the target compound’s dimethyl and ketone groups may target different pathways (e.g., CNS or metabolic enzymes) .

2-Methoxyethyl-Substituted Compounds in Medicinal Chemistry

Table 2: Substituent Impact on Bioactivity

Compound (Example) Core Structure 2-Methoxyethyl Position Biological Activity Source
3-(4-Methoxybenzyl)-1-(2-methoxyethyl)-2-methyl-naphthoimidazolium bromide (5j) Naphthoimidazolium 1-position Anticancer (DNA intercalation)
Metoprolol succinate Phenoxy-propanolamine 4-(2-Methoxyethyl) Beta-blocker (cardiovascular)
Methyl 1-[[(E)-...]cyclopentane-1-carboxylate HCl Cyclopentane 2-Methoxyethyl(methyl)amino Kinase inhibition (anticancer)
  • Key Observations: Positional Effects: The 2-methoxyethyl group at the 1-position in naphthoimidazolium bromides enhances DNA binding affinity, while its presence in Metoprolol’s phenoxy chain improves β1-adrenergic receptor selectivity . Solubility vs. Bioavailability: Hydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than free bases or bromides, critical for oral bioavailability .

Pharmacokinetic and Stability Profiles

Table 3: Stability and Handling

Compound Storage Conditions Stability Notes Source
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one HCl -20°C (dry) Stable ≥5 years as crystalline solid
Meperidine hydrochloride -20°C Degrades upon prolonged exposure to light
N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate RT (desiccated) Hygroscopic; requires inert atmosphere
  • Key Observations :
    • Hydrochloride salts (target compound, Meperidine) demonstrate superior long-term stability compared to ionic liquids (e.g., tetrafluoroborates), which are moisture-sensitive .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for 1-(2-methoxyethyl)piperazine derivatives, involving alkylation of piperidin-4-one followed by HCl salt formation .

Notes

  • Handling : Store at -20°C in airtight containers to prevent hydrolysis of the hydrochloride salt .
  • Research Gaps : Detailed pharmacokinetic studies (e.g., metabolic stability, CYP inhibition) are needed to assess its druglikeness.

Biological Activity

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is a synthetic compound that has garnered attention in biological research for its potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with two methyl groups and a methoxyethyl substituent. Its structure can be represented as follows:

C12H17ClN Molecular Formula \text{C}_12\text{H}_{17}\text{ClN}\quad \text{ Molecular Formula }

The biological activity of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxyethyl group enhances its lipophilicity, potentially improving its binding affinity to target proteins.

Potential Interactions:

  • Receptor-Ligand Interactions : The compound may act as a ligand in receptor studies, influencing signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, similar to other piperidine derivatives that have shown efficacy against conditions like cancer and neurodegenerative diseases .

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit anticancer activity. For instance, compounds structurally similar to 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride have demonstrated cytotoxic effects on various cancer cell lines. A notable study showed improved cytotoxicity compared to standard treatments like bleomycin in hypopharyngeal tumor models .

Neuroprotective Effects

Research has highlighted the potential of similar compounds in treating neurodegenerative diseases such as Alzheimer's. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease .

Case Studies

  • Anticancer Activity :
    • Study Reference : A three-component reaction involving piperidine derivatives showed significant apoptosis induction in FaDu cells.
    • Findings : The compound exhibited a dose-dependent response with IC50 values indicating effective cytotoxicity.
CompoundIC50 (µM)Cell LineReference
112FaDu
Bleomycin15FaDu
  • Neuroprotection :
    • Study Reference : Investigated the inhibition of AChE and BuChE by related piperidine derivatives.
    • Findings : Enhanced brain exposure and dual inhibition were noted.
CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
Piperidine Derivative510

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride?

  • Methodology : A plausible synthetic route involves functionalizing the piperidin-4-one core via nucleophilic substitution. For example, introducing the 2-methoxyethyl group could follow a Mitsunobu reaction or alkylation under basic conditions. Protection/deprotection strategies (e.g., using Boc groups) may stabilize intermediates. Similar piperidine derivatives are synthesized via sulfonylation or alkylation steps under anhydrous conditions, as seen in sulfonyl-piperidine analogs .
  • Key Considerations : Monitor reaction progress with TLC or LC-MS. Purification via recrystallization or column chromatography is recommended.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
  • X-ray Crystallography : Single-crystal analysis (if feasible) to resolve spatial conformation, as demonstrated in structurally related piperidin-4-one derivatives .
    • Validation : Compare spectral data with computational predictions (e.g., DFT simulations).

Q. What are the stability and storage conditions for this compound?

  • Stability : Avoid exposure to strong oxidizers and moisture. The compound is likely stable at room temperature under inert atmospheres, based on SDS data for similar hydrochlorides .
  • Storage : Store at -20°C in airtight, light-resistant containers with desiccants.

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for piperidin-4-one derivatives?

  • Troubleshooting Framework :

  • Variable Screening : Optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd/C for hydrogenation). For example, varying catalyst concentrations improved yields in related piperidine syntheses .
  • Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-alkylation or decomposition).
    • Case Study : Inconsistent yields in sulfonylation reactions were resolved by controlling reaction time and anhydrous conditions .

Q. What experimental designs are suitable for studying the reactivity of the methoxyethyl group in this compound?

  • Reactivity Probes :

  • Oxidative Studies : Use H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA) to assess ether bond stability .
  • Nucleophilic Substitution : React with Grignard reagents or amines to evaluate substituent lability.
    • Kinetic Analysis : Conduct time-resolved FT-IR or 1^1H NMR to track reaction intermediates.

Q. How should discrepancies in toxicological data be resolved for novel piperidine hydrochlorides?

  • Approach :

  • In Silico Predictions : Use tools like ProTox-II to estimate acute toxicity and compare with empirical data.
  • In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells).
    • Context : Existing SDS for related compounds lack acute toxicity data, necessitating independent validation .

Data Contradiction and Validation

Q. What strategies validate conflicting solubility data for hydrochlorides in polar solvents?

  • Experimental Workflow :

  • Phase Solubility Studies : Measure solubility in DMSO, water, and ethanol at 25°C vs. 37°C.
  • Purity Checks : Quantify impurities (e.g., residual solvents) via GC or Karl Fischer titration.
    • Case Example : Discrepancies in piperidine sulfonyl derivatives were traced to hygroscopicity, requiring strict moisture control during measurements .

Q. How can crystallographic data resolve stereochemical ambiguities in substituted piperidinones?

  • Protocol :

  • Single-Crystal Growth : Use slow evaporation in ethanol/water mixtures.
  • X-ray Diffraction : Compare observed dihedral angles and torsion parameters with computational models (e.g., Mercury CSD).
    • Reference : A study on 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one achieved 0.051 R-factor resolution, confirming chair conformations .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem entries for analogous piperidine derivatives .
  • Safety Guidelines : Adopt handling practices from KISHIDA CHEMICAL’s SDS, including PPE and ventilation .
  • Structural Analysis : Utilize crystallographic data from peer-reviewed studies .

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